1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is a heterocyclic organic compound with the molecular formula C21H24INO4 and a molecular weight of 481.324 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and an isoquinolinium core
Preparation Methods
The synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent to form the corresponding benzyl derivative. This intermediate is then subjected to cyclization reactions to form the isoquinolinium core.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isoquinolinium nitrogen, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified isoquinoline or benzyl derivatives.
Scientific Research Applications
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a model compound in studies of reaction mechanisms.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: While not widely used in industrial applications, its unique chemical properties make it a valuable compound for specialized research and development projects
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves its interaction with various molecular targets and pathways. Its structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline: This compound shares a similar core structure but lacks the iodide ion, resulting in different chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-9,11-13H,10H2,1-5H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAELKYFVHNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NO4+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.